molecular formula C23H28ClNO2 B12768561 Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)- CAS No. 124753-60-2

Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)-

Cat. No.: B12768561
CAS No.: 124753-60-2
M. Wt: 385.9 g/mol
InChI Key: DWJOSVAULHGXGR-GKZODZSBSA-N
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Description

Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)-: is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzeneacetic acid moiety, a phenyl group, and a hexahydro-5-methyl-1H-pyrrolizin-3-yl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)- involves multiple steps:

    Formation of Benzeneacetic Acid Derivative: The initial step involves the preparation of benzeneacetic acid derivative through Friedel-Crafts acylation.

    Esterification: The benzeneacetic acid derivative undergoes esterification with (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methanol in the presence of a strong acid catalyst like sulfuric acid.

    Hydrochloride Salt Formation: The final step involves the conversion of the ester into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of benzeneacetic acid derivative and (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methanol.

    Continuous Esterification: Continuous esterification process using industrial reactors to ensure high yield and purity.

    Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the ester group, converting it into the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

    Oxidation Products: Phenolic derivatives and quinones.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Halogenated compounds and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its ester group can be hydrolyzed by esterases, providing insights into enzyme specificity and activity.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and solubility make it suitable for various formulations and applications.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The ester group can be hydrolyzed, releasing active metabolites that exert biological effects. The phenyl and pyrrolizinyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, methyl ester: Similar structure but lacks the pyrrolizinyl group.

    Benzeneacetic acid, alpha-oxo-, methyl ester: Contains an oxo group instead of the pyrrolizinyl group.

    Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains hydroxyl and methoxy groups on the benzene ring.

Uniqueness

The uniqueness of Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)- lies in its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

124753-60-2

Molecular Formula

C23H28ClNO2

Molecular Weight

385.9 g/mol

IUPAC Name

[(3R,5R,8R)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methyl 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C23H27NO2.ClH/c1-17-12-13-20-14-15-21(24(17)20)16-26-23(25)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20-22H,12-16H2,1H3;1H/t17-,20-,21-;/m1./s1

InChI Key

DWJOSVAULHGXGR-GKZODZSBSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2N1[C@H](CC2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

CC1CCC2N1C(CC2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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